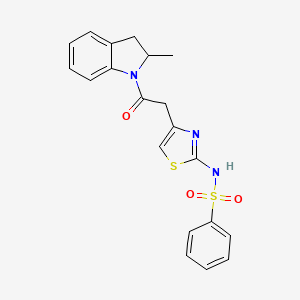![molecular formula C28H27N3O3 B2574783 8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866588-60-5](/img/structure/B2574783.png)
8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has a complex structure and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inhibiting the activity of specific enzymes involved in cancer cell growth. It has also been suggested that this compound may reduce inflammation by inhibiting the activity of specific enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to have potential as a diagnostic agent for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments include its potential anticancer and anti-inflammatory properties, as well as its potential use as a diagnostic agent for Alzheimer's disease. However, the limitations of using this compound in lab experiments include its complex structure, which may make it difficult to synthesize and study, as well as the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for research on 8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline. One direction is to further study its potential anticancer properties and explore its use in combination with other anticancer drugs. Another direction is to investigate its potential as a diagnostic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanisms of action and to optimize its synthesis for use in lab experiments.
Méthodes De Synthèse
The synthesis of 8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline has been reported using different methods. One of the methods involves the reaction of 2-aminobenzonitrile with 4-methoxybenzaldehyde, followed by the reaction of the resulting product with ethyl 4-bromobutyrate and 4-ethoxyphenylboronic acid. The final product is obtained by cyclization of the intermediate product using sodium ethoxide.
Applications De Recherche Scientifique
8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Additionally, this compound has been studied for its potential use as a diagnostic agent for Alzheimer's disease.
Propriétés
IUPAC Name |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-4-33-22-12-8-20(9-13-22)27-25-18-31(17-19-6-10-21(32-3)11-7-19)26-15-14-23(34-5-2)16-24(26)28(25)30-29-27/h6-16,18H,4-5,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILFUDKWZMGRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OCC)CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2574707.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2574710.png)
![(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B2574711.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2574715.png)

![(E)-1H-3,4,10,11-tetrahydro-1H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5(2H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2574722.png)
![N-[2-[[2-(3-Chlorophenyl)-2-hydroxypropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574723.png)